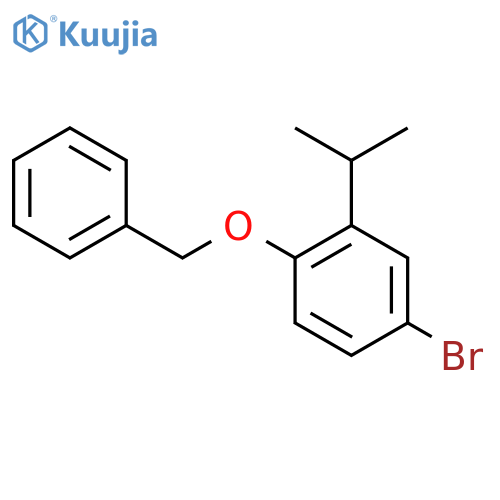

Cas no 169247-38-5 (4-Bromo-2-isopropylphenyl benzyl ether)

169247-38-5 structure

商品名:4-Bromo-2-isopropylphenyl benzyl ether

CAS番号:169247-38-5

MF:C16H17BrO

メガワット:305.209583997726

MDL:MFCD24199193

CID:5074822

4-Bromo-2-isopropylphenyl benzyl ether 化学的及び物理的性質

名前と識別子

-

- Benzene,4-bromo-2-(1-methylethyl)-1-(phenylmethoxy)-

- 4-bromo-2-isopropylphenyl benzyl ether

- 1-Benzyloxy-4-bromo-2-isopropylbenzene

- 1-(Benzyloxy)-4-bromo-2-isopropylbenzene

- 4-Bromo-2-isopropylphenyl benzyl ether

-

- MDL: MFCD24199193

- インチ: 1S/C16H17BrO/c1-12(2)15-10-14(17)8-9-16(15)18-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3

- InChIKey: JNRHGWQQDMEQPD-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=C(C=1)C(C)C)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 304.046

- どういたいしつりょう: 304.046

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 235

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 9.2

- 疎水性パラメータ計算基準値(XlogP): 5.2

4-Bromo-2-isopropylphenyl benzyl ether 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB574890-500 mg |

1-(Benzyloxy)-4-bromo-2-isopropylbenzene; . |

169247-38-5 | 500MG |

€334.60 | 2023-04-13 | ||

| abcr | AB574890-5g |

1-(Benzyloxy)-4-bromo-2-isopropylbenzene; . |

169247-38-5 | 5g |

€1647.90 | 2025-03-19 | ||

| Aaron | AR021PRL-100mg |

1-(Benzyloxy)-4-bromo-2-isopropylbenzene |

169247-38-5 | 95% | 100mg |

$174.00 | 2025-04-02 | |

| abcr | AB574890-1g |

1-(Benzyloxy)-4-bromo-2-isopropylbenzene; . |

169247-38-5 | 1g |

€499.10 | 2025-03-19 | ||

| abcr | AB574890-500mg |

1-(Benzyloxy)-4-bromo-2-isopropylbenzene; . |

169247-38-5 | 500mg |

€334.60 | 2023-08-31 | ||

| Aaron | AR021PRL-1g |

1-(Benzyloxy)-4-bromo-2-isopropylbenzene |

169247-38-5 | 95% | 1g |

$533.00 | 2025-02-12 | |

| Aaron | AR021PRL-250mg |

1-(Benzyloxy)-4-bromo-2-isopropylbenzene |

169247-38-5 | 95% | 250mg |

$277.00 | 2025-04-02 | |

| abcr | AB574890-1 g |

1-(Benzyloxy)-4-bromo-2-isopropylbenzene; . |

169247-38-5 | 1g |

€449.10 | 2023-04-13 | ||

| abcr | AB574890-250 mg |

1-(Benzyloxy)-4-bromo-2-isopropylbenzene; . |

169247-38-5 | 250MG |

€209.00 | 2023-04-13 | ||

| abcr | AB574890-250mg |

1-(Benzyloxy)-4-bromo-2-isopropylbenzene; . |

169247-38-5 | 250mg |

€276.20 | 2025-03-19 |

4-Bromo-2-isopropylphenyl benzyl ether 関連文献

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

169247-38-5 (4-Bromo-2-isopropylphenyl benzyl ether) 関連製品

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:169247-38-5)4-Bromo-2-isopropylphenyl benzyl ether

清らかである:99%

はかる:1g

価格 ($):466.0